molecular formula Cl3Pt B12844308 Platinum trichloride CAS No. 25909-39-1

Platinum trichloride

Cat. No.: B12844308
CAS No.: 25909-39-1
M. Wt: 301.4 g/mol
InChI Key: CTDPVEAZJVZJKG-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Platinum Halide Research

The study of platinum and its compounds has a rich history. Platinum was first described in European accounts in the 16th century and systematically studied in the 18th century by figures like Antonio de Ulloa. wikipedia.orgchemicool.com The initial challenges in working with this highly unreactive metal paved the way for significant advances in chemistry. chemicool.com Early research into platinum halides was foundational to the development of coordination chemistry. The work of chemists like Berzelius and later Alfred Werner, who introduced the concept of coordination complexes, was crucial in understanding how platinum binds to ligands like halides. alliedacademies.org

The evolution of platinum halide research has progressed from basic synthesis and characterization to intricate studies of their structure, bonding, and reactivity. acs.org Initially, platinum chlorides were prepared by methods such as dissolving platinum in aqua regia or by direct chlorination at high temperatures. mfa.orgwikipedia.orgwikipedia.org Modern research employs advanced spectroscopic and crystallographic techniques to probe the structures of these compounds in detail, revealing complex polymeric and cluster arrangements. wikipedia.orgwikipedia.org The discovery of the anticancer properties of cisplatin (B142131) in the 1960s dramatically intensified research into platinum halides and their derivatives, expanding the focus from fundamental chemistry to medicinal applications. alliedacademies.orgnih.gov

Significance of Platinum Coordination Compounds in Modern Inorganic Chemistry

Platinum coordination compounds are of immense importance in modern inorganic chemistry due to their diverse applications in catalysis, medicine, and materials science. ontosight.airiyngroup.com The unique electronic properties and geometries of platinum complexes, particularly the square planar geometry of Pt(II) and the octahedral geometry of Pt(IV), dictate their reactivity and function. wikipedia.orgfiveable.me

Key areas of significance include:

Catalysis : Platinum compounds are exceptional catalysts for a wide range of chemical reactions. Platinum(II) and Platinum(IV) chlorides serve as precursors for synthesizing homogeneous and heterogeneous catalysts used in organic synthesis, such as in hydrogenation and oxidation reactions. ontosight.airiyngroup.comsigmaaldrich.com

Medicinal Chemistry : The most famous application is in cancer therapy. Cisplatin, a square-planar Pt(II) complex, was a landmark discovery, and subsequent drugs like carboplatin (B1684641) and oxaliplatin (B1677828) have become essential chemotherapeutic agents. alliedacademies.orgacs.org Research continues into Pt(IV) complexes as potential orally administered prodrugs that can be activated within the body. alliedacademies.orgnih.gov

Materials Science : Platinum halides are used as precursors for creating advanced materials. sigmaaldrich.com This includes the synthesis of platinum nanoparticles for fuel cells and conductive films for electronic components. riyngroup.comacs.org

Overview of Academic Research Perspectives on Platinum Trichloride (B1173362) and Related Species

Academic research on platinum trichloride (PtCl₃) is often contextualized by its relationship to the more stable and commercially significant PtCl₂ and PtCl₄. While PtCl₃ is a defined compound, it is less common, and its properties are not as extensively documented as those of its counterparts. ontosight.ai

Research perspectives on PtCl₃ and related platinum halides focus on several key areas:

Synthesis and Stability : Platinum(II) chloride is typically prepared by heating chloroplatinic acid or by the thermal decomposition of platinum(IV) chloride. wikipedia.org PtCl₄ is formed by reacting platinum with aqua regia or by direct chlorination at higher temperatures. wikipedia.orgnih.gov The synthesis of pure PtCl₃ is not well-documented, suggesting it may form as an intermediate under specific conditions. shef.ac.uk Its decomposition at 400°C indicates its thermal instability relative to other platinum chlorides. shef.ac.uk

Structural Chemistry : Platinum(II) chloride exists in polymeric forms where each platinum atom has a square planar coordination geometry. wikipedia.org Platinum(IV) chloride features octahedral Pt(IV) centers, often in a polymeric structure with bridging chloride ligands. wikipedia.org The structure of PtCl₃ is less defined in the literature but is understood to involve a mixed-valence framework. The study of such mixed-valence systems is crucial for understanding electron delocalization and conductivity in solid-state inorganic materials.

Theoretical and Spectroscopic Studies : Modern computational and spectroscopic methods are used to investigate the electronic structures and bonding in platinum halides. nih.govrsc.org Theoretical studies can provide insight into the nature of the Pt(III) state, which, although rare in stable bulk compounds like PtCl₃, is proposed as a transient intermediate in certain platinum-catalyzed reactions and electrochemical processes. researchgate.net Research into the interaction between halogens and platinum surfaces is also critical for understanding processes like corrosion and the fabrication of electronic devices. acs.org

Properties

CAS No.

25909-39-1

Molecular Formula

Cl3Pt

Molecular Weight

301.4 g/mol

IUPAC Name

trichloroplatinum

InChI

InChI=1S/3ClH.Pt/h3*1H;/q;;;+3/p-3

InChI Key

CTDPVEAZJVZJKG-UHFFFAOYSA-K

Canonical SMILES

Cl[Pt](Cl)Cl

Origin of Product

United States

Theoretical and Computational Investigations of Platinum Trichloride Systems

Electronic Structure Elucidation of Platinum Trichloride (B1173362) Species

The accurate description of the electronic structure of platinum trichloride is fundamental to understanding its stability, reactivity, and physical properties. Modern computational chemistry provides a powerful toolkit for this purpose.

Density Functional Theory (DFT) has become a principal method for investigating the ground state properties of transition metal compounds like this compound. wolfram.com DFT calculations are instrumental in determining optimized geometries, bond energies, and preferred spin states. For PtCln clusters, computations have been performed using packages like GAUSSIAN 03, incorporating relativistic effects for the platinum atom through the Stuttgart-Dresden-Dunning (SDD) basis set, while using all-electron basis sets like 6-311+G(d) for chlorine. researchgate.net

Studies on PtCln clusters have shown that for odd electron systems like PtCl₃, the preferred spin state is a doublet. researchgate.net In its solid state, this compound is known to crystallize in a trigonal R-3 space group. cuni.cz DFT calculations from the Materials Project have provided detailed lattice parameters for this crystalline form. cuni.cz Furthermore, extensive searches for stable two-dimensional (2D) PtCl₃ structures have been conducted using particle swarm optimization techniques combined with DFT calculations, predicting a 2D phase with significant thermal stability. researchgate.net

Table 1: Calculated Properties of this compound Species
PropertySystemMethod/Basis SetCalculated ValueReference
Pt-Cl Bond EnergyPtCl₃DFT-B3LYPLower than the 3.22 eV found for PtCl₂ researchgate.net
Preferred Spin StatePtCl₃DFTDoublet researchgate.net
Crystal StructureBulk PtCl₃DFTTrigonal, R-3 Space Group cuni.cz
Lattice Parameter (a)Bulk PtCl₃DFT13.092 Å cuni.cz
Pt-Cl Bond DistancesBulk PtCl₃DFT2.31–2.46 Å cuni.cz
Stability of 2D Form2D PtCl₃DFTThermally stable up to 600 K researchgate.net

The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic transitions. In related platinum halide complexes, such as Pt(NH₃)ClX₂⁻, FMO analysis has shown that the coordination of a ligand like ammonia (B1221849) (NH₃) can significantly raise the energy levels of these orbitals. qub.ac.uk

For the novel 2D form of PtCl₃, electronic band structure calculations (the solid-state equivalent of HOMO-LUMO analysis) have predicted remarkable topological properties. researchgate.net Single-layer PtCl₃ is proposed as a candidate for a two-dimensional Weyl half-semimetal (WHS), a state characterized by fully spin-polarized Weyl points that are robust against spin-orbit coupling. researchgate.net Theoretical studies also show that applying small strains to the 2D lattice can drive a topological phase transition from the WHS state to a quantum anomalous Hall (QAH) insulator phase. researchgate.net In bilayer PtCl₃ systems, the electronic structure is highly dependent on the stacking configuration, with AA stacking predicted to create a 2D antiferromagnetic mirror Chern insulator. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and donor-acceptor interactions within a molecule. acs.org For PtCln clusters, NBO analysis has been used to calculate the atomic charges on the platinum and chlorine atoms. researchgate.net This analysis reveals the degree of ionic character in the Pt-Cl bonds. For instance, the charge on the platinum atom in PtCl is +0.38 e, indicating a relatively low ionic nature due to the high electronegativity of platinum. researchgate.net

In studies of related complexes, such as [LPtCl₃]⁻, NBO analysis has been performed to evaluate the trans-influence of various ligands. libretexts.org Similarly, in platinum halide systems like Pt(NH₃)ClX₂⁻, Natural Population Analysis (NPA), a component of NBO, reveals that the NH₃ ligand transfers a significant amount of its electron density along the axis it shares with the trans halogen, thereby weakening the trans Pt-halogen bond. qub.ac.uk

Table 2: NBO Atomic Charges in PtCln Clusters
ClusterAtomNBO Atomic Charge (e)Reference
PtClPt+0.38 researchgate.net
PtClCl-0.38 researchgate.net

Note: Specific NBO charges for the PtCl₃ cluster geometry are detailed in the source literature. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of molecules and predicting their reactivity. nih.gov The MEP surface is colored to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comnih.gov

While specific MEP maps for the isolated PtCl₃ molecule are not widely published, the methodology is routinely applied to platinum complexes. researchgate.netresearchgate.net For a molecule like PtCl₃, an MEP analysis would be expected to show a region of positive or near-neutral potential around the platinum center, reflecting its electropositivity, and distinct regions of negative potential localized on the electronegative chlorine ligands. This visualization helps in understanding intermolecular interactions and the sites where the molecule is most likely to interact with other species. slideheaven.com In studies of complex Pt(II) systems, MEP analysis has been used to explore and characterize potential reactive sites. researchgate.net

For heavy elements like platinum, accurate theoretical models must account for both the solid-state environment (crystal lattice) and relativistic effects, particularly spin-orbit coupling (SOC).

Crystal Lattice Effects: The properties of PtCl₃ in the solid state are significantly influenced by its crystal lattice. As determined by DFT, PtCl₃ adopts a trigonal crystal structure where each platinum atom is coordinated to multiple chlorine atoms, forming PtCl₆ octahedra and PtCl₅ square pyramids. cuni.cz The specific arrangement and sharing of these polyhedra define the three-dimensional electronic structure. cuni.cz Theoretical modeling of 2D PtCl₃ on a substrate like SnS₂ also requires careful consideration of lattice matching to predict the stability and preservation of its electronic properties. researchgate.net

Relativistic Spin-Orbit Effects: Spin-orbit coupling arises from the interaction between an electron's spin and its orbital motion and is particularly strong for heavy atoms like platinum. SOC can significantly influence spectroscopic properties and electronic structure. For example, in platinum iodides, SOC is known to have a striking influence on the molecular orbitals. Theoretical studies on Pt(II) complexes have shown that SOC is responsible for significant contributions to the NMR chemical shifts of neighboring light atoms. While some initial DFT studies on PtCln clusters did not include SOC, it is acknowledged that its inclusion is critical for accurately predicting certain properties, such as the fine structure of photoelectron spectra. researchgate.netqub.ac.uk

Spectroscopic Property Prediction and Simulation

Computational methods are essential for predicting and interpreting the spectroscopic properties of transient or highly reactive species like this compound. Time-dependent DFT (TD-DFT) is a common method for calculating excited-state energies, which correspond to electronic transitions observed in UV-Vis spectroscopy. wolfram.com

For platinum halide anions, theoretical calculations have been used to simulate photoelectron spectra (PES). qub.ac.uk By calculating the energies of the ground and excited states of the neutral molecule at the geometry of the anion, researchers can predict the vertical detachment energies (VDEs) that correspond to the peaks in an experimental PES spectrum. qub.ac.uk For example, in the Pt(NH₃)ClX₂⁻ system, simulated TDDFT spectra were found to reasonably cover the observed spectral bands, although deviations were noted, likely due to the need for more advanced models that include multi-reference character and spin-orbit effects. qub.ac.uk

Furthermore, the prediction of NMR spectra for platinum complexes requires the inclusion of relativistic effects. Calculations have demonstrated that spin-orbit coupling provides a major contribution to the NMR shielding constants of ligand atoms bonded to platinum, and these effects are modulated by the other ligands present in the complex (the trans-effect).

Computational Vibrational Spectroscopy (Infrared and Raman) Modeling

Computational vibrational spectroscopy is a powerful tool for predicting and interpreting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign spectral bands to specific molecular motions, aiding in structural elucidation. Density Functional Theory (DFT) is a commonly employed method for these calculations in platinum complexes. nih.govarxiv.org

Detailed vibrational studies have been conducted on complexes containing the this compound moiety. For instance, the infrared and Raman spectra of the [PtCl₃(CO)]⁻ anion have been thoroughly investigated, including isotopically labeled species. The assignments for key vibrational modes, supported by force constant calculations, provide a clear picture of the bonding within the molecule. researchgate.net Bands observed for the ¹⁴C¹⁶O species at 2005, 483, 507, and 466 cm⁻¹ are assigned to CO and Pt-C stretching, and Pt-CO in-plane and out-of-plane bending modes, respectively. researchgate.net Such studies find that CO stretching frequencies are dependent on the charge on the platinum atom. researchgate.net

Table 1: Calculated Vibrational Frequencies for [PtCl₃(CO)]⁻

Vibrational ModeFrequency (cm⁻¹)Spectroscopic ActivityAssignment
ν(CO)~2005IR, RamanCarbonyl Stretch
ν(PtC)~483IR, RamanPlatinum-Carbon Stretch
δ(PtCO) in-plane~507IR, RamanPlatinum-Carbonyl In-Plane Bend
δ(PtCO) out-of-plane~466IR, RamanPlatinum-Carbonyl Out-of-Plane Bend
ν(PtCl)329–342IRPlatinum-Chlorine Stretch
Data derived from studies on [PtCl₃(CO)]⁻ and related Pt-Cl complexes. researchgate.netnih.gov

Theoretical Determination of Nuclear Magnetic Resonance (NMR) Chemical Shift Tensors

¹⁹⁵Pt NMR spectroscopy is exceptionally sensitive to the electronic environment of the platinum nucleus, with chemical shifts spanning a range of approximately 15,000 ppm. mdpi.comnorthwestern.edu This sensitivity makes it a valuable tool for characterizing platinum complexes. However, predicting these chemical shifts computationally is a significant challenge due to the large relativistic effects of the heavy platinum atom.

Modern computational protocols employ DFT to calculate NMR shielding tensors. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used. researchgate.net To achieve accuracy, calculations must often incorporate relativistic effects, for instance, through the Zeroth-Order Regular Approximation (ZORA). researchgate.net A successful computational protocol for a series of Pt(II) and Pt(IV) complexes combines the PBE0 functional with a specialized basis set (SARC-ZORA for Pt) to predict ¹⁹⁵Pt chemical shifts. researchgate.net The ¹⁹⁵Pt NMR chemical shifts for Pt(IV) complexes featuring a "PtCl₂N₂O₂" core are typically found in the range of 1100-1200 ppm. researchgate.net The chemical shift is highly dependent on the nature of the ligands in the coordination sphere. researchgate.net

Table 2: Computational Protocols for ¹⁹⁵Pt NMR Chemical Shift Prediction

MethodologyKey FeaturesApplication
GIAO-DFTCalculates magnetic shielding tensors.Standard for NMR chemical shift calculations.
Relativistic Corrections (e.g., ZORA)Accounts for the influence of core electrons in heavy atoms like platinum.Essential for accurate prediction of ¹⁹⁵Pt shifts. researchgate.net
Solvation Models (e.g., PCM)Incorporates the effect of the solvent on the electronic structure.Improves accuracy for complexes in solution. researchgate.net
Empirical ScalingLinear correlation is used to scale calculated shielding constants to experimental shifts.Can significantly improve predictive accuracy for specific classes of compounds. mdpi.com

Prediction of UV-Visible Electronic Absorption and Emission Spectra

The electronic spectra of platinum complexes are governed by d-d transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT) events. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting UV-Visible absorption spectra, as it can calculate the energies and oscillator strengths of electronic excitations. chemrxiv.orgchemrxiv.org

For chloro-platinum complexes, the spectra are well-characterized. The [PtCl₄]²⁻ ion exhibits weak absorption bands in the 300-360 nm range, which are assigned to d-d transitions, and strong ligand-centered transitions below 300 nm. researchgate.net The hexachloroplatinate(IV) ion, [PtCl₆]²⁻, shows a characteristic absorption peak at approximately 260 nm. researchgate.net The performance of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional. Double hybrid functionals like B2PLYP and M06 have shown good performance in predicting the spectra of complex molecules. chemrxiv.org

Table 3: Typical Electronic Transitions in Chloro-Platinum Complexes

Complex IonApproximate λmax (nm)Assignment
[PtCl₄]²⁻ (Pt(II))300-360d → d transitions researchgate.net
[PtCl₄]²⁻ (Pt(II))< 300Ligand-centered (π → π*) / LMCT researchgate.net
[PtCl₆]²⁻ (Pt(IV))~260LMCT (Cl → Pt) researchgate.net

Mechanistic Pathways and Reaction Dynamics Modeling

Computational chemistry is indispensable for elucidating the complex reaction mechanisms of platinum compounds. By mapping potential energy surfaces, researchers can identify transition states, calculate activation barriers, and determine the most favorable reaction pathways for processes like ligand substitution and redox cycles.

Theoretical Studies on Ligand Substitution Processes Involving Trichloride Ligands

Ligand substitution is a fundamental reaction for platinum complexes. In square-planar Pt(II) complexes, such as [PtCl₄]²⁻, substitution reactions typically proceed via an associative mechanism. slideshare.netlibretexts.org Computational studies model this pathway by showing the incoming ligand approaching the complex to form a five-coordinate trigonal bipyramidal intermediate. slideshare.netlibretexts.org The subsequent departure of a leaving group restores the square-planar geometry.

Theoretical models can calculate the energy profile of this entire process, determining the activation energy and the relative stability of the intermediate. These calculations help explain kinetic observations, such as why the rate of substitution is dependent on the nucleophilicity of the entering group for Pt(II) complexes. slideshare.net For octahedral Pt(IV) complexes, substitution can occur through either associative or dissociative pathways, and computational studies help to distinguish between these mechanisms based on the calculated energetics. dalalinstitute.comresearchgate.net

Computational Exploration of Oxidative Addition and Reductive Elimination Pathways in Pt(II)/Pt(IV) Redox Cycles

Oxidative addition and its reverse, reductive elimination, are key steps in many catalytic cycles involving platinum. wikipedia.orglibretexts.org These reactions interconvert between Pt(II) and Pt(IV) oxidation states. A classic example is the oxidation of [PtCl₄]²⁻ by chlorine to form [PtCl₆]²⁻. wikipedia.org

Computational studies have been employed to explore the intricate details of these redox pathways. ubc.ca DFT calculations can map the potential energy surface for the approach of an oxidant (like a halogen) to a Pt(II) center. These models can reveal the structure of the transition state and any intermediates formed during the reaction. For reductive elimination, where two ligands are eliminated from a Pt(IV) center to form a new bond and a Pt(II) complex, computational methods are crucial. They can predict which bonds are likely to form by comparing the activation barriers for different elimination pathways, supporting experimental observations of selective C-X versus C-C bond elimination. ubc.calibretexts.org

Intermolecular Interaction Analysis, Including Halogen Bonding and Agostic Interactions

Weak intermolecular forces play a critical role in the structure, stability, and reactivity of platinum complexes. Computational analysis is essential for identifying and quantifying these subtle interactions.

Agostic Interactions: An agostic interaction is the intramolecular interaction of a C-H bond with a coordinatively unsaturated metal center, forming a three-center, two-electron bond. wikipedia.org While common in many organometallic systems, agostic interactions in Pt(IV) complexes are very rare. rsc.org However, they have been computationally and experimentally characterized. rsc.orgnih.gov DFT calculations can confirm the presence of such an interaction by analyzing the geometry and the electron density topology. For example, computational studies have identified agostic interactions from both sp² and sp³ hybridized C-H bonds to Pt(IV) centers and have been used to calculate the rotational energy profile around bonds to assess the strength of these interactions. rsc.org

Halogen Bonding: Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor). Recent computational studies have confirmed that platinum centers can act as halogen bond acceptors. mdpi.com DFT calculations on the cocrystal of trans-[PtI₂(NCN(CH₂)₅)₂] and iodoform revealed C–I∙∙∙Pt halogen bonds, where the platinum d(z²) orbital functions as the electron donor. mdpi.com Analysis of the electron density distribution and electrostatic potential using computational methods provides definitive evidence for the nature and strength of these metal-involving halogen bonds. mdpi.com

Table 4: Characteristics of Non-Covalent Interactions in Platinum Systems from Computational Studies

Interaction TypeInteracting GroupsKey Computational EvidenceTypical Interaction Energy
Agostic InteractionC-H bond and Pt(IV) centerShort Pt···H distance, specific bond angles (M-H-C ~90-130°), bond critical points in electron density analysis. rsc.orgresearchgate.net<10 to 15 kcal/mol wikipedia.org
Halogen BondingHalogen atom (e.g., from iodoform) and Pt(II) centerLinear C–I∙∙∙Pt geometry, charge transfer from Pt d(z²) orbital to σ* orbital of C-I bond, electrostatic potential analysis. mdpi.comComparable to strong hydrogen bonds.

Synthetic Methodologies for Platinum Trichloride and Its Derivatives

Approaches to Platinum(III) Chloride Synthesis or Mixed-Valence Pt(II)/Pt(IV) Systems Representing PtCl3 Stoichiometry

Platinum trichloride (B1173362), PtCl3, is structurally characterized as a mixed-valence compound containing both platinum(II) and platinum(IV) centers. mpg.de The synthesis of this material does not yield a simple Pt(III) salt but rather a complex structure where the PtCl3 stoichiometry is an average representation.

The crystal structure of PtCl3 consists of two distinct components:

[Pt6Cl12] clusters: These units contain platinum in the +2 oxidation state (PtII).

Helical chains of [PtCl6] octahedra: These chains are formed from edge-sharing octahedra and contain platinum in the +4 oxidation state (PtIV). mpg.de

Single crystals of PtCl3 can be prepared through chemical transport reactions. mpg.de This method involves using a transporting agent, such as aluminum trichloride (Al2Cl3), in a sealed, evacuated quartz ampoule with a temperature gradient. Under these conditions, the platinum and chlorine species are volatilized and redeposited at a different temperature zone, allowing for the growth of well-defined crystals of the mixed-valence PtCl3. mpg.de The resulting crystals often exhibit a distinct brass-colored reflectivity. mpg.de

Preparation of Platinum Complexes Incorporating Trichloride Ligands

The synthesis of platinum complexes containing a trichloride component is a fundamental aspect of platinum chemistry, providing key intermediates for more complex molecules. These methods typically start from stable and commercially available platinum(II) and platinum(IV) halide salts.

Potassium tetrachloroplatinate(II) (K2[PtCl4]) is a versatile and widely used starting material for synthesizing a variety of platinum complexes. evitachem.comwikipedia.org This reddish-orange, water-soluble salt serves as a source of the [PtCl4]2- anion, in which the chloride ligands can be sequentially substituted. wikipedia.org For instance, the reaction of K2[PtCl4] with specific organic proligands in refluxing acetic acid can yield Pt(II) complexes of the form Pt(NNC)Cl. acs.orgnih.gov These can then be used as precursors for further reactions. Similarly, hexachloroplatinic acid (H2[PtCl6]) and its salts like potassium hexachloroplatinate (K2[PtCl6]) are common precursors for platinum(IV) compounds. google.comsamaterials.com

A general scheme for creating trichloride complexes involves the controlled substitution of one chloride ligand from the [PtCl4]2- ion.

PrecursorReagentProduct TypeSignificance
K2[PtCl4]Ammonia (B1221849) (NH3)[Pt(NH3)Cl3]−Key intermediate for mixed-ligand complexes. nih.govresearchgate.net
K2[PtCl4]N-heterocyclic ligands (L)cis-[PtL2Cl2]Formed via a [PtLCl3]− intermediate. nih.gov
H2[PtCl6] / K2[PtCl6]Reducing agents (e.g., SO2)K2[PtCl4]Standard preparation of the Pt(II) precursor. wikipedia.org

Ligand exchange, or substitution, is a fundamental reaction type where one ligand in a complex is replaced by another. crunchchemistry.co.ukchemguide.co.uk The formation of trichloroplatinate(II) anions, [PtCl3(L)]n-, from the square planar [PtCl4]2- anion is a classic example of this process. rsc.org In this reaction, a single chloride ligand is substituted by an incoming ligand 'L'.

The reaction can be represented as: [PtCl4]2- + L ⇌ [PtCl3(L)]- + Cl-

These reactions are crucial for the synthesis of mixed-ligand platinum complexes. nih.gov The [PtLCl3]− anion, once formed, can be reacted with a second, different ligand (L') to produce cis-[PtLL'Cl2] complexes. This stepwise approach allows for precise control over the final product's stereochemistry. nih.gov The choice of solvent is also important; for example, reactions can be carried out in water, DMF, or N,N-dimethylacetamide (DMA). nih.gov

The rate and outcome of these substitution reactions are heavily influenced by the trans effect, which describes the ability of a ligand to direct the substitution of the ligand positioned opposite to it. youtube.com A ligand with a strong trans effect will weaken the bond to the ligand opposite it, making that position more susceptible to substitution. flashcardmachine.com

Oxidative addition is a key reaction in organometallic chemistry where both the oxidation state and coordination number of a metal center increase. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This process is essential for synthesizing platinum(IV) complexes from platinum(II) precursors. rsc.orgnih.gov The reaction involves the addition of a molecule, such as a halogen (e.g., Cl2), across the metal center, breaking the Cl-Cl bond and forming two new Pt-Cl bonds. wikipedia.org

A typical example is the oxidation of a square planar Pt(II) complex to an octahedral Pt(IV) complex: Pt(II)L2Cl2 + Cl2 → Pt(IV)L2Cl4

Specifically, Pt(II) complexes of the type Pt(NNC)Cl can be oxidized using chlorine gas (Cl2) or iodobenzene (B50100) dichloride (PhICl2) in a solvent like chloroform (B151607) to generate the corresponding Pt(IV) trichloride compounds, Pt(NNC)Cl3. acs.orgnih.gov In this transformation, the platinum center is oxidized from +2 to +4, and the coordination number increases from four to six. libretexts.org These Pt(IV) trichloride complexes can then serve as intermediates for creating new classes of Pt(IV) compounds by reacting them with other ligands. acs.orgnih.gov

Pt(II) PrecursorOxidizing AgentSolventPt(IV) Product
[PtCl4]2−Cl2Aqueous[PtCl6]2− wikipedia.org
PtL1ClCl2ChloroformPtL1Cl3 acs.orgnih.gov
PtL2ClCl2ChloroformPtL2Cl3 acs.orgnih.gov
PtL3ClCl2 or PhICl2ChloroformPtL3Cl3 acs.orgnih.gov

In recent years, there has been a growing emphasis on developing more sustainable chemical processes. Deep Eutectic Solvents (DESs) have emerged as environmentally friendly alternatives to traditional organic solvents. dntb.gov.ua DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. dntb.gov.ua They are often biodegradable, have low toxicity, and possess tunable physicochemical properties. encyclopedia.pub

Research has explored the synthesis of platinum complexes in hydrophilic DESs. For example, reactions involving K2PtCl4 have been successfully carried out in DESs such as glyceline (choline chloride:glycerol 1:2) and ethaline (choline chloride:ethylene (B1197577) glycol 1:2). dntb.gov.ua Studies in aqueous DES mixtures have shown that platinum(II) complexes can be formed efficiently, demonstrating the potential of these green solvents to replace conventional ones in the synthesis of platinum compounds. dntb.gov.ua The use of DESs can help reduce chemical waste and streamline the synthetic process. dntb.gov.ua

Formation of Supported Platinum Nanomaterials Utilizing Trichloride Precursors

Platinum-based nanomaterials are of significant interest due to their catalytic properties. The synthesis of these materials often involves the reduction of a platinum precursor in the presence of a supporting material, such as carbon, silica, or titanium oxide. researchgate.net Various platinum chloride compounds, including platinum(II) chloride (PtCl2), platinum(IV) chloride (PtCl4), and hexachloroplatinic acid (H2PtCl6), are commonly used as precursors for creating these nanostructures. researchgate.netrsc.orgsamaterials.com

The choice of precursor can influence the size, shape, and composition of the resulting nanoparticles. rsc.org For instance, in the synthesis of FePt nanoparticles via a high-temperature polyol method, using different platinum chloride precursors (PtCl2, PtCl4, H2PtCl6) resulted in nanoparticles of varying sizes and stoichiometric compositions. rsc.org The synthesis process typically involves the reduction of the platinum salt to metallic platinum (Pt(0)) in a solution containing the support material and stabilizing agents. Methods like sol-gel, hydrothermal, and solvothermal synthesis are employed to fabricate platinum nanoparticles on various supports. researchgate.net

Controlled Synthesis of Platinum Nanoparticles from Platinum Chloride Species

The synthesis of platinum nanoparticles (PtNPs) from various platinum chloride species is a cornerstone of nanotechnology, with applications ranging from catalysis to medicine. The precise control over the size, shape, and distribution of these nanoparticles is critical for their function and is achieved by manipulating reaction parameters. The common approach involves the reduction of platinum ion precursors in a solution, often with a stabilizing agent to prevent particle aggregation. wikipedia.org

A variety of platinum chloride compounds serve as precursors in these syntheses. Chloroplatinic acid (H₂PtCl₆) is one of the most frequently used precursors. weebly.com Other common examples include potassium hexachloroplatinate (K₂PtCl₆), platinous chloride (PtCl₂), and potassium tetrachloroplatinate (K₂PtCl₄). wikipedia.orgnih.gov The choice of precursor can influence the reduction kinetics and the final characteristics of the nanoparticles.

The reduction of these platinum chloride precursors to zero-valent platinum (Pt(0)) is typically accomplished using chemical reducing agents. A wide array of agents has been employed, including sodium borohydride (B1222165) (NaBH₄), ethylene glycol, and hydrogen gas. wikipedia.orgmdpi.com The selection of the reducing agent, along with its concentration, plays a significant role in determining the final particle size. For instance, a synthesis using H₂PtCl₆ and 10 equivalents of NaBH₄ in deionized water at 25 °C results in PtNPs with an average size of 5.3 nm. mdpi.com

"Green synthesis" methods have also gained prominence, utilizing plant-derived compounds as reducing agents. For example, leaf extracts from Diospyros kaki have been successfully used to reduce chloroplatinic acid, producing spherical nanoparticles with diameters ranging from 2 to 12 nm, depending on the reaction temperature and extract concentration. wikipedia.orgnih.gov

The reaction environment, including temperature, pH, and the presence of capping agents or stabilizers, is crucial for controlling the growth process. wikipedia.orgnih.gov Capping agents, such as oleylamine (B85491) and oleic acid, can coordinate with the platinum ions and modulate the formation kinetics, allowing for precise control over the size and shape of the resulting nanoparticles. wikipedia.org

Table 1: Examples of Platinum Nanoparticle Synthesis from Chloride Precursors

Precursor Reducing Agent Stabilizer/Method Resulting Nanoparticle Size Reference
Chloroplatinic acid (H₂PtCl₆) Sodium borohydride (NaBH₄) Borohydride (dual role) 5.3 nm mdpi.com
Chloroplatinic acid (H₂PtCl₆) Diospyros kaki leaf extract Plant-derived molecules 2-12 nm nih.gov
Platinum(II) acetylacetonate (B107027) (Pt(acac)₂) Not specified Oleylamine and oleic acid Size/shape controlled wikipedia.org

Application of Strong Electrostatic Adsorption Techniques with Anionic Platinum Trichloride Precursors

Strong Electrostatic Adsorption (SEA) is a sophisticated technique for synthesizing highly dispersed supported metal catalysts, including those based on platinum. The method relies on the electrostatic attraction between a charged metal precursor in solution and the surface of a support material. By carefully controlling the pH of the impregnation solution relative to the point of zero charge (PZC) of the support, a strong, targeted adsorption of the metal complex can be achieved. mdpi.com

For platinum catalysts, anionic chloride precursors are widely used in the SEA method. These include the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, derived from precursors like chloroplatinic acid (H₂PtCl₆), and the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, from platinum(II) tetrachloride. mdpi.comproquest.com When the pH of the solution is below the PZC of the support material (e.g., alumina (B75360) or carbon), the surface becomes protonated and thus positively charged. This positive surface charge strongly attracts the anionic platinum chloride complexes, leading to a high uptake of the precursor. mdpi.comresearchgate.net

The choice between Pt(IV) and Pt(II) chloride precursors can have significant implications for the synthesis process and the final catalyst properties. Platinum(II) tetrachloride (PTC) has been shown to have greater pH stability in aqueous solution compared to the more conventional platinum(IV) hexachloride (PHC) precursors. proquest.com This stability means that the uptake of the [PtCl₄]²⁻ anion on high-PZC supports remains consistent, regardless of the aging time of the precursor solution. proquest.comresearchgate.net

Following the adsorption step, the material is dried and the adsorbed ionic precursors are reduced, typically by heating in a hydrogen atmosphere, to form metallic platinum nanoparticles. researchgate.net The SEA method generally yields very small and well-dispersed nanoparticles. For example, catalysts prepared using the [PtCl₄]²⁻ precursor on an alumina support resulted in Pt nanoparticles around 2.0 nm in size. proquest.com However, the nature of the support material also plays a critical role; on carbon supports, the same precursor led to significantly larger particles (4–10 nm). proquest.com This highlights the importance of the interaction between the precursor and the specific support surface during the SEA process.

Table 2: Comparison of Anionic Platinum Chloride Precursors in SEA Synthesis

Precursor Species Common Source Support Material Key Finding Resulting Pt Particle Size Reference
[PtCl₆]²⁻ Chloroplatinic acid (PHC) Alumina, Carbon Conventional precursor, pH control is critical. ~3 nm (on Alumina) proquest.comresearchgate.net
[PtCl₄]²⁻ Platinum(II) tetrachloride (PTC) Alumina Greater pH stability, consistent uptake. ~2.0 nm proquest.com
[PtCl₄]²⁻ Platinum(II) tetrachloride (PTC) Carbon Greater pH stability, consistent uptake. 4-10 nm proquest.com

Structural Characterization and Solid State Chemistry of Platinum Trichloride Entities

X-ray Crystallographic Analysis of Platinum Trichloride (B1173362) Complexes

Single-crystal X-ray diffraction has been the definitive method for elucidating the complex solid-state structure of platinum trichloride. These studies have revealed that PtCl₃ is an isotypic compound, sharing its structural motifs with platinum tribromide (PtBr₃). mpg.de The structure is based on a cubic closest packing of chloride anions, which accommodates platinum cations in two different oxidation states and coordination environments. mpg.de

Crystallographic analysis shows that this compound is a mixed-valence compound containing both Pt(II) and Pt(IV) centers in a 1:2 ratio. mpg.de This results in two distinct coordination geometries:

Pt(II) Centers : The platinum(II) ions exhibit a square planar coordination geometry. These centers are found within cuboctahedral cluster molecules with the formula [Pt₆Cl₁₂]. mpg.de

Pt(IV) Centers : The platinum(IV) ions are octahedrally coordinated by six chloride ligands. mpg.de These [PtCl₆] octahedra form enantiomeric helical chains through edge-sharing. mpg.de

This arrangement is distinct from the simpler structures of other platinum chlorides, such as the polymeric chains of square-planar units in α-PtCl₂ or the hexameric clusters in β-PtCl₂. wikipedia.org

The different coordination environments of the Pt(II) and Pt(IV) centers lead to variations in the platinum-chlorine bond lengths. The Pt(IV)-Cl bonds are generally shorter than the Pt(II)-Cl bonds, consistent with the higher oxidation state and stronger electrostatic attraction of the Pt(IV) ion.

A detailed crystallographic study provided the following average bond distances for PtCl₃. mpg.de

Bond TypeAverage Bond Length (Å)Range (Å)
Pt(II)–Cl2.315N/A
Pt(IV)–ClN/A2.286 – 2.417
Pt(II)–Pt(II)3.336N/A

This table presents crystallographic data for the bond lengths within the mixed-valence this compound solid.

The bond angles within the [PtCl₆] units of the Pt(IV) chains are characteristic of slightly distorted octahedra, while the angles in the square-planar Pt(II) environments are approximately 90°.

The solid-state structure of this compound is a sophisticated combination of both oligomeric and polymeric units. mpg.de

Oligomeric Units : The [Pt₆Cl₁₂] clusters containing the square-planar Pt(II) centers can be considered discrete, molecular oligomers. mpg.de

Polymeric Units : The helical chains are formed from edge-condensed [PtCl₆] octahedra, creating one-dimensional polymers that extend throughout the crystal lattice. mpg.de

Advanced Spectroscopic Characterization Techniques

While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are crucial for characterizing this compound entities, particularly for probing their behavior in solution and confirming structural motifs through vibrational analysis.

For platinum compounds, ¹⁹⁵Pt NMR spectroscopy is an exceptionally powerful tool for structural characterization in the solution phase. researchgate.netwikipedia.org The ¹⁹⁵Pt nucleus (I = ½, ~34% natural abundance) offers high sensitivity and a very wide chemical shift range of over 13,000 ppm. wikipedia.orghuji.ac.il This broad range makes the observed chemical shift extremely sensitive to the platinum's oxidation state, coordination number, and the nature of the bonded ligands. wikipedia.org

While the mixed-valence PtCl₃ solid does not dissolve to form simple PtCl₃ molecules, ¹⁹⁵Pt NMR is invaluable for identifying the various platinum-chloride species that can exist in solution, such as [PtCl₄]²⁻ and [PtCl₆]²⁻. researchgate.netresearchgate.net The distinct oxidation states and coordination geometries of these ions give rise to well-separated resonances. researchgate.netresearchgate.net

Platinum SpeciesOxidation StateGeometryRepresentative ¹⁹⁵Pt Chemical Shift (ppm)
[PtCl₆]²⁻+4Octahedral~0 (Reference) researchgate.netwikipedia.org
[PtCl₄]²⁻+2Square Planar~ -1630 researchgate.net

This table shows representative ¹⁹⁵Pt NMR chemical shifts for common platinum chloride anions, illustrating the technique's ability to distinguish between different oxidation states and coordination environments. The reference compound is typically 1.2 M Na₂PtCl₆ in D₂O. wikipedia.org

Furthermore, coupling between ¹⁹⁵Pt and other NMR-active nuclei such as ¹H, ¹³C, ³¹P, and ¹¹⁹Sn provides through-bond connectivity information, which is essential for elucidating the full structure of complex platinum compounds in solution. huji.ac.il The coupling to tin (¹¹⁹Sn) can be particularly large, sometimes exceeding 33,000 Hz. huji.ac.il

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule or crystal lattice. spectroscopyonline.com These techniques serve as a "molecular fingerprint" and are highly effective for characterizing the bonds within this compound entities.

The Pt-Cl stretching and bending modes are particularly informative. These vibrations occur in the far-infrared region of the spectrum and their frequencies are sensitive to the coordination geometry and oxidation state of the platinum center. cdnsciencepub.com

In octahedral Pt(IV) complexes like [PtCl₆]²⁻, the Pt-Cl stretching modes are typically observed in the 300–360 cm⁻¹ range.

In square planar Pt(II) complexes such as [PtCl₄]²⁻, the Pt-Cl stretches appear at slightly lower frequencies, generally between 290 and 330 cm⁻¹.

Given the presence of both octahedral Pt(IV) and square planar Pt(II) centers in solid PtCl₃, its vibrational spectrum is expected to be a superposition of the characteristic bands for each environment. This complexity allows vibrational spectroscopy to serve as a powerful tool for confirming the mixed-valence nature and the presence of multiple coordination geometries within the compound. acs.org

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure and Charge Transfer Band Analysis

Electronic absorption spectroscopy is a important technique for elucidating the electronic structure of this compound and its complexes. The absorption of ultraviolet and visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum provides insights into d-d transitions and charge transfer bands.

In trichloroplatinum complexes, the platinum center is typically in a +2 or +4 oxidation state. For square planar Pt(II) complexes, which have a d⁸ electron configuration, several d-d transitions are possible. These transitions are generally weak due to being Laporte-forbidden. For instance, the electronic absorption spectrum of K[PtCl₃(α-picoline)] in acetone exhibits a weak absorption band in the 400–550 nm range, which is attributed to a d-d transition researchgate.net. Similarly, the dimeric platinum(II) complex, (Bu₄N)₂[Pt₂Cl₆], displays two bands in its electronic absorption spectrum in acetone, centered at 402 nm and 510 nm, which are assigned to d-d transitions researchgate.net. These transitions are described as having dissociative character due to the involvement of a dσ* orbital researchgate.net.

Charge transfer (CT) bands are also a prominent feature in the electronic spectra of platinum complexes and are typically much more intense than d-d transitions libretexts.orgwikipedia.org. These transitions involve the movement of an electron between molecular orbitals that are predominantly metal in character and those that are predominantly ligand in character wikipedia.org. There are two main types of charge transfer transitions: ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT).

An LMCT transition results in the reduction of the metal center, while an MLCT transition leads to its oxidation wikipedia.org. The energy of these charge-transfer bands provides information about the relative energies of the metal and ligand orbitals. In the case of trichloroplatinum complexes, LMCT bands would involve the excitation of an electron from a chlorine-based orbital to a platinum-based orbital. The energy of these transitions is influenced by the oxidation state of the platinum and the nature of the other ligands present in the complex. Generally, charge-transfer bands in the UV-Vis spectra of transition metal complexes are characterized by their high intensity (large molar extinction coefficients) and broadness libretexts.org.

UV-Vis Absorption Data for Selected Trichloroplatinum Complexes
ComplexSolventAbsorption Maxima (λmax, nm)Assignment
K[PtCl₃(α-picoline)]Acetone400-550d-d transition
(Bu₄N)₂[Pt₂Cl₆]Acetone402, 510d-d transitions

Mass Spectrometry (Electrospray Ionization Mass Spectrometry, MS/MS) for Complex Ion Identification

Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of platinum complexes, including those containing the trichloride ligand. ESI is a soft ionization method that allows for the transfer of intact complex ions from solution to the gas phase with minimal fragmentation, making it ideal for studying coordination compounds that are often non-volatile and thermally labile capes.gov.brnih.gov.

ESI-MS has been successfully employed to identify and characterize novel trichloroplatinum complexes. For example, the gas-phase ion [PtCl₃(N₂)]⁻ was generated from solutions of K₂[PtCl₄] and its identity was confirmed through high-resolution mass analysis, ion-mobility spectrometry, and tandem mass spectrometry (MS/MS) experiments uvic.ca. The MS/MS data for [PtCl₃(N₂)]⁻ showed the loss of the dinitrogen ligand, which helped to distinguish it from its isobaric counterparts [PtCl₃(C₂H₄)]⁻ and [PtCl₃(CO)]⁻ uvic.ca. The collision energy required to induce fragmentation provided insights into the relative bond strengths of the platinum-ligand interactions, with the Pt-N₂ bond being the weakest uvic.ca.

In a typical ESI-MS experiment for a trichloroplatinum complex, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. The resulting mass spectrum will show peaks corresponding to the isotopic distribution of the platinum-containing ions. The characteristic isotopic pattern of platinum is a valuable tool for confirming the presence of the metal in a given ion.

Tandem mass spectrometry (MS/MS) provides further structural information by inducing the fragmentation of a selected parent ion and analyzing the resulting daughter ions. This technique can be used to probe the connectivity of the complex and the nature of the ligands. The fragmentation patterns of trichloroplatinum complexes often involve the sequential loss of ligands, which can provide information about the relative binding affinities of the different ligands to the platinum center.

ESI-MS/MS Data for the [PtCl₃(L)]⁻ Ion
Parent Ion (L)Collision Energy for 50% AbundancePrimary Fragmentation Pathway
N₂2.7 VLoss of N₂
C₂H₄10.3 VLoss of C₂H₄
CO13.1 VLoss of CO

Isomerism and Stereochemical Studies of Trichloroplatinum Complexes

Cis-Trans Isomerism in Square Planar and Octahedral Architectures Involving Trichloride Ligands

Geometric isomerism, specifically cis-trans isomerism, is a key feature of the stereochemistry of platinum complexes, including those containing trichloride ligands. This type of isomerism arises from the different possible spatial arrangements of ligands around the central platinum atom.

Square Planar Complexes:

In square planar complexes of the general formula [PtA₂B₂], where A and B are monodentate ligands, two geometric isomers are possible: cis and trans. In the cis isomer, the two identical ligands are adjacent to each other (at a 90° angle), while in the trans isomer, they are opposite each other (at a 180° angle) studymind.co.uklibretexts.orgyoutube.com. For a hypothetical square planar complex containing three chloride ligands and one other ligand, such as [PtCl₃L]⁻, cis-trans isomerism is not possible as there is only one of the 'L' ligand. However, in a complex with two different ligands in addition to two chlorides, for example, [PtCl₂L¹L²], cis and trans isomers can exist with respect to the arrangement of the chloride ligands.

Octahedral Complexes:

Octahedral complexes have a coordination number of six, and cis-trans isomerism is also prevalent in these structures. For an octahedral complex of the formula [MA₄B₂], the two B ligands can be in a cis or trans arrangement youtube.com. In the context of trichloroplatinum complexes, an octahedral Pt(IV) complex with the formula [PtCl₃L₃] could exhibit facial (fac) and meridional (mer) isomerism. In the fac isomer, the three chloride ligands occupy one face of the octahedron, with Cl-Pt-Cl bond angles of 90°. In the mer isomer, the three chloride ligands are arranged in a plane that bisects the octahedron, with one Cl-Pt-Cl bond angle of 180° uwimona.edu.jm.

The different geometric isomers of a platinum complex can have significantly different physical and chemical properties. For instance, the well-known anticancer drug cisplatin (B142131), cis-[PtCl₂(NH₃)₂], is biologically active, whereas its trans isomer is not uwimona.edu.jm. This highlights the critical role of stereochemistry in the function of platinum complexes.

Conformational Analysis of Ancillary Ligands and Their Influence on Complex Geometry

The steric bulk and conformational flexibility of ancillary ligands can impose constraints on the possible coordination geometries and can influence the bond angles and bond lengths within the complex. For example, bulky ancillary ligands may favor the formation of a particular geometric isomer to minimize steric hindrance.

Reactivity and Coordination Chemistry of Platinum Trichloride Systems

Ligand Substitution Kinetics and Thermodynamics

The substitution of ligands in square-planar platinum(II) complexes, including those containing the trichloride (B1173362) framework, is a cornerstone of their chemistry. These reactions are central to the synthesis of new platinum compounds and play a crucial role in their mechanisms of action in various applications.

Ligand substitution reactions at a square-planar platinum(II) center, such as in a hypothetical [PtCl₃L]ⁿ⁻ complex, generally proceed via an associative mechanism. jsscacs.edu.in This pathway involves the formation of a five-coordinate trigonal bipyramidal intermediate. jsscacs.edu.in The rate of these reactions is influenced by several factors, including the nature of the entering and leaving groups, the other ligands present in the complex, and the solvent.

The solvent can play a significant role in the reaction mechanism. In coordinating solvents like water or dimethyl sulfoxide (B87167) (DMSO), the solvent molecule can act as a nucleophile, participating in the substitution process. jsscacs.edu.in The general two-term rate law for the substitution of a ligand X by Y is given by:

Rate = (k₁ + k₂[Y])[PtL₃X]

Here, k₁ represents the solvent-assisted pathway, where the solvent molecule initially attacks the complex, followed by a rapid reaction with the incoming ligand Y. The k₂ term corresponds to the direct nucleophilic attack of Y on the platinum center. researchgate.net In weakly coordinating solvents such as CCl₄ or benzene (B151609), the solvent-assisted pathway is less significant, and the reaction rate is more dependent on the concentration of the incoming ligand. jsscacs.edu.in

Kinetic studies on various platinum(II) complexes have provided valuable data on the rates of ligand substitution. For instance, the substitution of aqua ligands in cis-diaqua(1,3-diaminopropane)platinum(II) by 2-thiouracil (B1096) follows two consecutive steps, with the first being dependent on the ligand concentration and the second, slower ring-closure step being independent of it. tandfonline.com

Table 1: Representative Second-Order Rate Constants for Ligand Substitution in Platinum(II) Complexes

Reactant ComplexEntering LigandSolventTemperature (°C)k₂ (M⁻¹s⁻¹)
cis-[Pt(dap)(H₂O)₂]²⁺2-thiouracilAqueous25Varies with pH
[Pt(pic)(H₂O)₂]²⁺L-cysteineAqueous25Varies with pH
[Pt₂L(H₂O)₂]⁴⁺ThioureaAqueous251.505
[PtCl₄]²⁻BromideAqueous25Varies per step

This table presents illustrative data and the specific values can be found in the cited literature. researchgate.nettandfonline.comrsc.orgchemijournal.com

The thermodynamic aspect of these reactions is also crucial. The stability of the resulting complex is a key driving force. The formation of chelate rings, known as the chelate effect, can significantly enhance the thermodynamic stability of the product.

The trans effect is a cornerstone concept in the coordination chemistry of square-planar complexes, particularly those of platinum(II). It is defined as the effect of a coordinated ligand on the rate of substitution of the ligand trans to it. adichemistry.com Certain ligands are able to labilize the ligand positioned opposite to them, facilitating its substitution. This kinetic phenomenon is distinct from the trans influence, which is a thermodynamic ground-state effect referring to the weakening of the bond trans to a particular ligand. adichemistry.com

The trans effect follows a well-established series, where ligands are ranked based on their ability to direct trans substitution. wikipedia.orglibretexts.org A partial series is:

CN⁻ > CO > NO > C₂H₄ > H⁻ > CH₃⁻ > PR₃ > SO₃²⁻ > NO₂⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > OH⁻ > H₂O

This series is invaluable for rationally designing the synthesis of specific isomers of platinum complexes. A classic example is the synthesis of cisplatin (B142131) (cis-[PtCl₂(NH₃)₂]). Starting from [PtCl₄]²⁻, the first ammonia (B1221849) ligand adds to any position. Since Cl⁻ has a stronger trans effect than NH₃, it directs the second ammonia to a position cis to the first, resulting in the desired isomer. adichemistry.comlibretexts.org Conversely, starting from [Pt(NH₃)₄]²⁺ and reacting it with HCl leads to the formation of transplatin. kennesaw.edu

In a [PtCl₃L]ⁿ⁻ complex, the lability of the chloride ligands will be influenced by the nature of the ligand L. If L has a strong trans effect, the chloride ligand opposite to it will be more readily substituted. This principle is fundamental to controlling the reactivity and synthetic pathways of platinum trichloride systems. The mechanism of the trans effect is generally explained by two main theories: the polarization theory and the π-bonding theory. The polarization theory suggests that a highly polarizable ligand distorts the electron cloud of the metal, weakening the bond to the trans ligand. The π-bonding theory posits that ligands capable of π-backbonding stabilize the five-coordinate transition state, thereby lowering the activation energy for substitution at the trans position. cuni.cz

Redox Chemistry Involving Platinum(II)/Platinum(IV) Interconversions

The ability of platinum to exist in stable +2 and +4 oxidation states is a defining feature of its chemistry. The interconversion between these two states through oxidative addition and reductive elimination is fundamental to many of the catalytic and biological activities of platinum complexes.

Oxidative addition is a reaction where the oxidation state of the metal center increases, typically by two units, along with an increase in the coordination number. libretexts.org For a square-planar Pt(II) complex, oxidative addition results in an octahedral Pt(IV) complex. This process is crucial in many catalytic cycles and is also relevant to the mechanism of action of platinum-based anticancer drugs. rsc.org

The oxidation of Pt(II) to Pt(IV) can be achieved using various oxidizing agents, such as halogens (e.g., Cl₂), hydrogen peroxide, or organic halides. rsc.orgjcu.edu.auacs.org The reaction of a Pt(II) complex with chlorine gas, for instance, leads to the addition of two chloride ligands to the axial positions of the resulting octahedral Pt(IV) complex. acs.org

The mechanism of oxidative addition can vary. For non-polar reagents like H₂, a concerted, three-center transition state is often proposed. For polar reagents like alkyl halides, a stepwise, Sₙ2-type mechanism is more common, involving a nucleophilic attack of the platinum center on the electrophilic carbon atom. youtube.com Solvent molecules can also play a role, sometimes coordinating to an intermediate species. rsc.org

Table 2: Examples of Oxidative Addition Reactions Involving Platinum(II) Complexes

Platinum(II) PrecursorOxidizing AgentProduct Type
[PtCl₂(cis-1,4-DACH)]Cl₂[PtCl₄(cis-1,4-DACH)]
[Pt(edBz)Cl₂]Iodobenzene (B50100) dichloride[Pt(edBz)Cl₄]
[PtL¹Cl]Cl₂[PtL¹Cl₃]
(IMes)PtMe₂(L)Phenyl iodidePt(IV)-phenyl species

This table provides illustrative examples from the literature. rsc.orgacs.orgnih.govamazonaws.com

The electronic properties of the ligands on the Pt(II) complex significantly influence the rate of oxidative addition. Electron-donating ligands increase the electron density on the platinum center, making it more nucleophilic and thus more susceptible to oxidation.

Reductive elimination is the reverse of oxidative addition. In this process, two cis-disposed ligands on the metal center are eliminated, forming a new bond between them, while the metal's oxidation state decreases by two. wikipedia.orglibretexts.org For an octahedral Pt(IV) complex, reductive elimination yields a square-planar Pt(II) complex. This step is often the product-forming step in catalytic cycles. wikipedia.org

Reductive elimination from a six-coordinate octahedral complex can be slow. Often, the dissociation of a ligand to form a five-coordinate intermediate precedes the elimination step. wikipedia.orgumb.edu This five-coordinate species is more flexible and can more readily achieve the transition state geometry for reductive elimination. umb.edu

The reduction of Pt(IV) complexes can also be induced by external reducing agents. For example, Pt(IV) prodrugs are thought to be reduced to their active Pt(II) counterparts in the biological environment. nih.gov Studies have shown that Pt(IV) complexes can be reduced by biological reducing agents. nih.gov The kinetics of the reduction of platinum(IV) chloride complex ions by ascorbic acid has been studied, demonstrating the feasibility of such reductive pathways. nih.gov

Organometallic Transformations Mediated by this compound Species

Platinum complexes, including those containing trichloride moieties, are versatile mediators and catalysts in a variety of organometallic transformations. A particularly significant area is the activation and functionalization of C-H bonds.

The mechanism of C-H activation by Pt(II) complexes is often described as an electrophilic substitution or oxidative addition pathway. acs.orgacs.org In the oxidative addition pathway, the C-H bond adds across the platinum center to form a Pt(IV) hydride-alkyl intermediate. Subsequent reductive elimination can then lead to the functionalized product.

Platinum-catalyzed C-H functionalization has been extended to a range of substrates and transformations, including the formation of C-C, C-O, and C-B bonds. nih.govresearchgate.net For example, cationic Pt(II) complexes have been shown to react with benzene to yield methane (B114726) and a corresponding phenyl Pt(II) cation via a Pt(IV)-methyl-phenyl-hydrido intermediate. acs.org

C-H Bond Activation Mechanisms (e.g., Relevant to Shilov Reaction Systems)

The activation of strong, typically inert, carbon-hydrogen (C-H) bonds is a foundational challenge in chemistry. Platinum complexes, particularly those in chloride-rich aqueous media, are benchmark systems for this transformation, most notably exemplified by the Shilov system. Discovered in the late 1960s, the Shilov system demonstrates the catalytic oxidation of alkanes, such as methane, into alcohols or alkyl chlorides using platinum salts. Current time information in Pulau Pinang, MY.wikipedia.org The catalytic cycle is primarily understood to involve platinum in the +2 and +4 oxidation states.

The process is initiated by a platinum(II) species, which in an aqueous chloride solution exists as an equilibrium of chloro-aqua complexes (e.g., [PtCl4]^2-, [PtCl3(H2O)]^-, cis-[PtCl2(H2O)2]). researchgate.net The key C-H activation step involves the electrophilic activation of an alkane by the Pt(II) center, leading to the formation of a platinum(II)-alkyl intermediate (Pt(II)-R) and a proton. wikipedia.org This intermediate is then oxidized by a Pt(IV) salt, typically [PtCl6]^2-, to a platinum(IV)-alkyl complex (Pt(IV)-R). wikipedia.orgsciencemadness.org The cycle is completed by the nucleophilic attack of water or chloride on the alkyl group of the Pt(IV) complex, releasing the functionalized product (ROH or RCl) and regenerating the Pt(II) catalyst. researchgate.netionicviper.org

The precise mechanism of the initial C-H bond cleavage by the Pt(II) center has been a subject of considerable debate. wikipedia.orgionicviper.org Two primary pathways are generally proposed:

Oxidative Addition/Reductive Elimination: This mechanism involves the oxidative addition of the C-H bond to the d8 Pt(II) center, forming a transient Pt(IV) alkyl hydride intermediate. This is followed by the reductive elimination of a proton (with the assistance of a solvent or ligand) to yield the Pt(II)-alkyl complex. wikipedia.orgacs.org

Sigma-Bond Metathesis (or Electrophilic Substitution): This is a concerted process where the C-H bond interacts with the platinum center through a four-center transition state. The hydrogen is transferred to a ligand (like chloride or a water molecule) while a new Pt-C bond is formed simultaneously, avoiding a formal change in the platinum's oxidation state during this specific step. wikipedia.orgacs.org

While the Pt(II)/Pt(IV) cycle is the accepted paradigm for the Shilov system, more recent computational and experimental studies have suggested the potential involvement of platinum(I) and platinum(III) intermediates in related C-H activation processes. acs.orgnih.gov For instance, a radical rebound mechanism has been proposed where a carbon-to-metal hydrogen atom transfer leads to the formation of an intermediate platinum(III) hydride complex. acs.orgnih.gov Although not dominant in the classical Shilov system, these alternative pathways highlight the rich mechanistic possibilities available to platinum in C-H activation chemistry.

Proposed MechanismKey Intermediate(s)Description
Oxidative AdditionPt(IV) Alkyl HydrideThe C-H bond adds across the Pt(II) center, transiently forming a Pt(IV) species which then loses a proton to give the Pt(II)-alkyl product. wikipedia.org
Sigma-Bond MetathesisFour-Center Transition StateA concerted reaction where the C-H bond is broken and the Pt-C bond is formed simultaneously without a formal change in oxidation state. wikipedia.orgacs.org
Radical ReboundPt(III) HydrideInvolves H-atom transfer from the alkane to the metal, forming a radical pair which then combines to form a Pt(III) hydride intermediate. acs.orgnih.gov

Formation and Reactivity of Metal-Carbon Bonds in Trichloride Coordination Environments

The formation of a platinum-carbon (Pt-C) bond is the pivotal outcome of the C-H activation step. Within the trichloride (or polychloride) coordination sphere typical of the Shilov system, this bond is first established in a square-planar Pt(II)-alkyl complex. sciencemadness.org This species is subsequently oxidized to an octahedral d6 Pt(IV)-alkyl complex, which is the central intermediate for C-X bond formation (where X = OH or Cl). researchgate.netionicviper.org

The reactivity of the Pt(IV)-alkyl complex is dominated by reductive elimination, a process where two cis-ligands on the metal center couple and are eliminated as a single molecule, with the metal's oxidation state being reduced by two. umb.eduumb.edu In the context of the Shilov system, this can be viewed as a nucleophilic attack on the carbon atom of the alkyl group, leading to the formation of the C-O or C-Cl bond and the reduction of Pt(IV) to Pt(II). sciencemadness.org

Mechanistic studies on a variety of organoplatinum(IV) complexes have shown that reductive elimination often proceeds through a five-coordinate intermediate. umb.eduacs.orgacs.org A ligand first dissociates from the six-coordinate octahedral complex, creating a vacant site. This coordinatively unsaturated species is more reactive and can more easily adopt the geometry required for the C-X bond-forming reductive elimination to occur. umb.eduumb.edu The nature of the ligands in the coordination sphere significantly influences the rate and pathway of this reaction.

For instance, the thermolysis of five-coordinate platinum(IV) trimethyl complexes has been shown to result in the direct reductive elimination of ethane. acs.orgnih.gov In systems containing sulfonamide ligands, a competitive pathway between C-N and C-C reductive elimination was observed, with both proceeding from a five-coordinate cationic intermediate formed by the dissociation of the sulfonamide anion. acs.org These model studies underscore the importance of ligand dissociation in facilitating the crucial bond-forming step that releases the functionalized product from the platinum center.

Reaction StepPlatinum SpeciesCoordination EnvironmentKey Transformation
C-H ActivationPt(II)Square Planar (e.g., [PtCl2(H2O)2])Formation of a Pt(II)-C σ-bond. ionicviper.org
OxidationPt(II)-Alkyl → Pt(IV)-AlkylSquare Planar → OctahedralOxidation of the metal center by an external oxidant (e.g., [PtCl6]^2-). wikipedia.org
FunctionalizationPt(IV)-AlkylOctahedral (e.g., [Pt(R)Cl5]^2-)Nucleophilic attack or reductive elimination to form C-O or C-Cl bond and regenerate Pt(II). sciencemadness.org

Insertion Reactions into Pt-Cl Bonds within Platinum Complexes

Insertion reactions are a fundamental class of organometallic transformations where a molecule inserts itself into a metal-ligand bond. While migratory insertions of molecules like carbon monoxide (CO) and alkenes into Pt-C or Pt-H bonds are well-documented, direct insertion into a platinum-chlorine (Pt-Cl) bond is a more specific process. wikipedia.orgwikipedia.org

A prominent and well-characterized example of this reaction is the insertion of tin(II) chloride (SnCl2) into the Pt-Cl bond of platinum complexes. This reaction provides a direct route to the synthesis of complexes containing a platinum-tin bond. Research has shown that SnCl2 readily inserts into the Pt-Cl bond of trialkylplatinum(IV) complexes, such as [PtClMe2(R)(bipy)], to form novel trialkyl(trichlorostannyl)platinum(IV) products, [PtMe2(R)(SnCl3)(bipy)]. acs.org

The resulting Pt-SnCl3 moiety is a significant feature of these molecules. X-ray crystallographic analysis of fac-[PtMe3(SnCl3)(bipy)] confirmed the presence of a direct Pt-Sn bond with a length of 2.6497(2) Å. acs.org The SnCl3- ligand is known to have a strong trans-influence, affecting the properties of the ligand positioned opposite to it in the coordination sphere. The reaction is not limited to Pt(IV); SnCl2 insertion has also been observed in Pt(II) complexes.

While less common than insertion into Pt-C bonds, the insertion of CO into Pt-Cl bonds has also been considered in certain systems. The reaction of carbonyl complexes like (R3P)(CO)PtCl2 with organomercurials can lead to products resulting from carbonyl insertion, although this often involves the formation of a Pt-C bond first, followed by migratory insertion of CO into that bond. rsc.org The direct insertion of an unsaturated molecule like an alkene into a Pt-Cl bond is thermodynamically less favorable compared to insertion into Pt-H or Pt-C bonds and is therefore a much rarer process. rsc.orglibretexts.org The SnCl2 insertion remains the most clear and synthetically useful example of a direct insertion into a platinum-chlorine bond.

Inserting MoleculePlatinum Precursor ExampleProduct ExampleKey Bond FormedReference
SnCl2 (Tin(II) chloride)[PtClMe3(bipy)][PtMe3(SnCl3)(bipy)]Pt-Sn acs.org

Catalytic Applications and Mechanistic Insights of Platinum Trichloride Derived Catalysts

Homogeneous Catalysis by Platinum Trichloride (B1173362) Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, allowing for high efficiency and selectivity under often mild conditions. fiveable.mechemistrystudent.com Transition metal complexes, including those of platinum, are exemplary homogeneous catalysts due to their ability to exist in multiple oxidation states and modulate their reactivity through ligand exchange. fiveable.me

Hydrofunctionalization, the addition of an X-H bond (where X is typically O, N, or C) across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing valuable molecules. rsc.org Platinum complexes are particularly effective catalysts for these transformations, demonstrating broad substrate scope and functional group tolerance. rsc.org

Platinum(II)-catalyzed protocols have been successfully developed for both inter- and intramolecular hydrofunctionalization of unactivated alkenes. rsc.org These reactions, which include hydroalkoxylation (addition of alcohols) and hydroamination (addition of amines), provide direct routes to heterocyclic and carbocyclic structures that are prevalent in natural products and pharmaceuticals. researchgate.net While various platinum precursors are used, the active catalytic species in many systems are believed to involve platinum complexes where trichloroplatinate or related species play a crucial role. The general approach often involves the activation of the alkene by a Pt(II) center, making it susceptible to nucleophilic attack by the alcohol or amine. researchgate.net

Table 1: Examples of Platinum-Catalyzed Hydrofunctionalization Reactions

Reaction Type Substrate Example Nucleophile Product Example Catalyst System
Intramolecular Hydroalkoxylation 4-Penten-1-ol -OH (internal) 2-Methyltetrahydrofuran Pt(II) complex + AgOTf
Intermolecular Hydroalkoxylation Norbornene 4-Trifluoromethylphenol Exo-2-(4-trifluoromethylphenoxy)norbornane Pt(II) complex + AgOTf
Intramolecular Hydroamination 4-Penten-1-amine -NH2 (internal) 2-Methylpyrrolidine Pt(II) complex

This table presents illustrative examples of hydrofunctionalization reactions facilitated by platinum catalysts, which can involve trichloroplatinate intermediates.

In other reactions, a common precursor like potassium tetrachloroplatinate(II) (K₂[PtCl₄]) can dissociate in solution to form aquated species and the trichloroplatinate anion, [PtCl₃(H₂O)]⁻, which can then enter the catalytic cycle. The lability of the water ligand allows for coordination of the substrate, initiating the transformation. The specific role of the chloride ligands is crucial; they modulate the electronic properties of the platinum center, influencing its reactivity and the stability of intermediates throughout the catalytic cycle. iupac.org

Heterogeneous Catalysis Involving Supported Platinum Trichloride Materials

Heterogeneous catalysts, where the active catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid or gas stream), are the backbone of the industrial chemical industry. sciforum.net They offer significant advantages in terms of catalyst separation, recovery, and reuse. sciforum.net Platinum chloride compounds are vital precursors for the synthesis of these robust catalysts.

Platinum chloride precursors, including chloroplatinic acid and platinum(II) chloride, are widely used to prepare supported platinum catalysts. taylorandfrancis.comriyngroup.com These precursors are impregnated onto high-surface-area supports like alumina (B75360), silica, or carbon. nih.govacs.org Subsequent treatment, typically involving calcination and reduction, converts the platinum chloride species into highly dispersed metallic platinum nanoparticles, which are the active catalytic sites.

A prime example is in catalytic reforming, a major petroleum refining process used to produce high-octane gasoline. Platinum-on-alumina catalysts, often promoted with chloride, are employed. taylorandfrancis.com The platinum functions as a dehydrogenation/hydrogenation site, while the acidic alumina support facilitates isomerization and cyclization reactions. The chloride helps to maintain the acidity of the alumina support and the dispersion of the platinum particles. Although the final active catalyst is metallic platinum, the chloride precursor is essential for achieving the desired catalyst structure and performance. taylorandfrancis.com

Table 2: Industrial Processes Using Supported Platinum Catalysts Derived from Chloride Precursors

Industrial Process Catalyst Precursor Support Material Function of Catalyst
Catalytic Reforming Chloroplatinic Acid (H₂PtCl₆) Alumina (Al₂O₃) Production of high-octane reformate
Hydrosilylation Platinum(II) chloride (PtCl₂) Alumina, Silica, Carbon Synthesis of silicones and organosilanes
Automotive Emission Control Platinum Chlorides Ceria-Zirconia Oxidation of CO and unburned hydrocarbons

This table summarizes key industrial applications where the initial catalyst synthesis relies on platinum chloride precursors.

The performance of a supported catalyst is intrinsically linked to its physical and chemical properties, including the size, shape, and distribution of the metal nanoparticles, as well as the nature of the support material. researchgate.net This is known as the structure-activity relationship. For platinum catalysts derived from chloride precursors, the preparation method significantly influences these properties.

Colloidal and sol-gel techniques have been developed to create supported platinum catalysts with well-defined particle shapes (e.g., cubic or tetrahedral) and narrow size distributions. pnas.orgpnas.org Studies have shown that different crystal facets of platinum can exhibit different catalytic activities and selectivities. For example, in olefin isomerization reactions, tetrahedral platinum nanoparticles, which predominantly expose (111) facets, show different selectivity compared to cubic particles that expose (100) facets. pnas.org The choice of the platinum chloride precursor and the deposition-reduction method are critical in controlling the final morphology of the nanoparticles on the support. pnas.org Understanding these relationships allows for the rational design of more efficient and selective heterogeneous catalysts for specific applications. researchgate.net

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing improved catalysts. A catalytic cycle is a multistep process where the catalyst is regenerated at the end of each cycle. fiveable.me For platinum-catalyzed reactions, these cycles often involve changes in the oxidation state and coordination environment of the platinum center.

Key steps in homogeneous catalytic cycles involving platinum complexes include:

Oxidative Addition: A molecule adds to the metal center, increasing the metal's oxidation state and coordination number. For example, the addition of a Si-H bond to a Pt(0) complex to form a Pt(II) hydride species. fiveable.me

Reductive Elimination: The reverse of oxidative addition, where two ligands on the metal center couple and are eliminated as a single molecule, reducing the metal's oxidation state.

Insertion: A ligand inserts into a metal-ligand bond, such as an alkene inserting into a Pt-H bond. fiveable.me

Ligand Substitution: One ligand is replaced by another, a fundamental step for substrate binding and product release.

Spectroscopic Monitoring of Catalytic Intermediates Formed from Trichloride Precursors

Understanding the dynamic nature of a catalyst under operating conditions is paramount to unraveling its reaction mechanism and identifying the true active sites. In-situ and operando spectroscopic techniques, which probe the catalyst in real-time under realistic reaction conditions, are indispensable tools for this purpose. numberanalytics.comyoutube.com These methods allow for the direct observation of structural and electronic changes in the catalyst and the identification of fleeting intermediate species that are critical to the catalytic cycle. youtube.comnumberanalytics.com

A notable example involves the use of platinum single-atom catalysts (SACs) for the hydrochlorination of acetylene (B1199291) to produce vinyl chloride, a key industrial monomer. ethz.chnih.gov While various platinum precursors can be used, including different chloride-containing complexes, studies have revealed that they can evolve into a common active species under reaction conditions. ethz.chnih.gov This evolution highlights the importance of monitoring the catalyst's state during the reaction rather than just characterizing the precursor material.

Operando X-ray Absorption Spectroscopy (XAS) has been particularly insightful in this area. ethz.chresearchgate.net By using XAS, researchers can track the oxidation state and coordination environment of the platinum atoms as the reaction proceeds. hidenanalytical.comresearchgate.net In the case of acetylene hydrochlorination, operando XAS studies have demonstrated that regardless of the initial platinum precursor (e.g., Pt(IV) or Pt(II) complexes), the active platinum sites undergo a dynamic restructuring. This process leads to the formation of a common, stable active species identified as PtClₓ, where 'x' is between 2 and 3. ethz.chnih.govnih.gov This finding is significant as it points to the in-situ generation and catalytic relevance of a platinum species with a formal oxidation state approaching +3, directly linking to the concept of a "trichloride" intermediate.

The ability to monitor these transformations provides direct evidence of a reaction-induced ligand exchange and the convergence of different precursors to a unified active site. ethz.chnih.gov This spectroscopic insight is critical for establishing structure-activity relationships and designing more robust and efficient catalysts.

Table 1: Spectroscopic Techniques for Monitoring Catalytic Intermediates

TechniqueInformation ProvidedApplication Example
X-ray Absorption Spectroscopy (XAS) Provides data on the oxidation state, coordination number, and local geometric structure of the metal center. numberanalytics.comhidenanalytical.comUsed operando to monitor the dynamic evolution of Pt precursors into a common PtClₓ (x=2-3) active species during acetylene hydrochlorination. ethz.chresearchgate.net
Infrared (IR) Spectroscopy Identifies adsorbed molecules and surface functional groups by their characteristic vibrational frequencies. numberanalytics.comCan distinguish between reactant molecules adsorbed on the catalyst surface and intermediate species formed during the reaction. youtube.com
Raman Spectroscopy Offers complementary vibrational information, particularly useful for studying catalyst structure and species in aqueous environments or at high temperatures. numberanalytics.comresearchgate.netUsed to probe the interaction between the catalyst and reactants, revealing the formation of intermediate surface species. researchgate.net

Computational Modeling of Catalytic Pathways to Understand Reactivity

While spectroscopy provides invaluable observational data, computational modeling, particularly Density Functional Theory (DFT), offers a molecular-level understanding of catalytic pathways. numberanalytics.comnumberanalytics.com DFT calculations allow researchers to map potential energy surfaces, identify the structures of transition states and intermediates, and calculate the activation energy barriers for each step in a catalytic cycle. numberanalytics.comcatalysis.blog This theoretical insight complements experimental findings and provides a predictive framework for catalyst design. acs.org

In the context of platinum chloride-based catalysis, DFT has been instrumental in rationalizing experimental observations. For the acetylene hydrochlorination reaction, for example, DFT simulations have been used to investigate the binding energies of reactants and the mechanism of product formation on the PtClₓ active sites. nih.govacs.org

Research combining experimental work with DFT has shown that the initial activity of catalysts can depend on the nature of the precursor. nih.gov DFT calculations can explain this by determining the relative ease with which different precursor complexes activate reactants. For instance, simulations have linked the superior initial activity of certain tetraammine-derived platinum catalysts to their more favorable hydrogen chloride binding abilities compared to chlorinated counterparts. nih.govnih.gov

Table 2: Typical Workflow for Computational Modeling of a Catalytic Pathway using DFT

StepDescriptionOutcome
1. Model Construction A model of the catalyst's active site (e.g., a PtCl₃ cluster on a carbon support) is built.An accurate structural representation of the catalytic center.
2. Adsorption Energy Calculation The binding energies of reactant molecules (e.g., C₂H₂, HCl) to the active site are calculated.Understanding of reactant affinity and potential competitive adsorption. acs.org
3. Reaction Pathway Mapping The geometric and electronic structures of potential intermediates and transition states for each elementary step are calculated.A step-by-step map of the reaction mechanism.
4. Activation Energy Calculation The energy barriers for each transition state are determined. This allows for the identification of the rate-determining step.A quantitative measure of the reaction kinetics and overall catalyst efficiency.
5. Validation & Prediction The calculated results are compared with experimental data (e.g., reaction rates, spectroscopic observations) to validate the model. The model can then be used to predict the behavior of modified catalysts.Mechanistic insight and rational guidance for designing improved catalysts. acs.org

Emerging Research and Interdisciplinary Perspectives

Development of Novel Ligand Architectures for Platinum Trichloride (B1173362) Complexes

The functionality and reactivity of a platinum center are profoundly influenced by its coordination environment. Consequently, the rational design of new ligand architectures is a cornerstone of modern research into platinum trichloride complexes. The goal is to fine-tune the electronic and steric properties of the metal center to enhance stability, solubility, and catalytic activity.

Recent advancements have focused on several classes of ligands:

Cyclometalated Ligands: These ligands form a chelate ring containing a metal-carbon bond, leading to highly stable complexes. For instance, terdentate N^C^N ligands, such as 1,3-di(2-pyridyl)benzene (B3047261) and its derivatives, have been used to create novel platinum(II) complexes. By substituting the ancillary chloride ligand, researchers can tune the photophysical properties of these materials, which is particularly relevant for applications like organic light-emitting diodes (OLEDs). mdpi.com

N-Heterocyclic Ligands: Ligands incorporating nitrogen-containing rings like imidazole, pyrrole, and pyridine (B92270) are widely explored. rsc.orgmdpi.comacs.org For example, complexes have been synthesized using Schiff bases derived from pyrrole-2-carboxaldehyde and various amines. acs.org Another approach involves using ligands like 3,5-bis(2-pyridyl)pyrazole (bpp-H) with η5-cyclopentadienyl ruthenium and osmium complexes, demonstrating the versatility of N-heterocyclic ligand design across different platinum group metals. researchgate.net These ligands can influence the biological activity and reaction mechanisms of the resulting complexes. mdpi.com

Phosphoramidites: These have been successfully employed as ligands in platinum-catalyzed allylic C–H alkylation reactions. chinesechemsoc.org The specific structure of the phosphoramidite (B1245037) ligand is crucial for the efficiency and selectivity of the catalytic process, highlighting the importance of ligand choice in developing new synthetic methodologies. chinesechemsoc.org

The development of these sophisticated ligands often involves multi-step synthesis procedures. A general approach begins with the reaction of a suitable ligand with a platinum precursor, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), to form a parent chlorido complex. mdpi.com Subsequent substitution of the chloride ligand allows for the introduction of other functional groups, creating a diverse library of complexes with tailored properties. mdpi.com

Ligand ClassExampleKey FeatureApplication AreaReference
Cyclometalated N^C^N5-R-1,3-di(2-pyridyl)benzeneForms a highly stable terdentate chelate with a Pt-C bond.OLEDs, Photophysics mdpi.com
N-Heterocyclic (Schiff Base)Product of pyrrole-2-carboxaldehyde and benzyl (B1604629) amineVersatile coordination chemistry, tunable electronic properties.Anticancer research, Catalysis mdpi.comacs.org
Phosphoramidite(Details proprietary to specific catalytic systems)Enables specific C-H activation pathways.Homogeneous Catalysis chinesechemsoc.org
Polyamide LigandsLinear or hairpin polyamides with imidazole/pyrrole unitsDesigned for specific DNA sequence recognition.Biotechnology, Anticancer Agents rsc.org

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding the intricate steps of a chemical reaction as it happens is crucial for optimization and mechanistic discovery. In-situ spectroscopic techniques, which monitor reactions in real-time under actual process conditions, are invaluable tools in the study of this compound chemistry. mdpi.com These methods provide dynamic information on catalyst structure, reactant transformation, and the formation of transient intermediates. mdpi.comrsc.org

Several advanced spectroscopic techniques are particularly powerful:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using an attenuated total reflection (ATR) probe, allows researchers to track changes in chemical bonding. mdpi.comfrontiersin.org By inserting a probe directly into the reaction vessel, scientists can monitor the concentration of reactants, products, and intermediates, helping to identify reaction endpoints and understand kinetics. mdpi.com This has been effectively used to study the formation of diazonium salts and their subsequent use in palladium-catalyzed reactions, a principle directly applicable to platinum catalysis. mdpi.com

Raman Spectroscopy: This technique is complementary to IR spectroscopy and is particularly advantageous for studying reactions in aqueous solutions due to its relative insensitivity to water. researchgate.net It provides information about molecular vibrations and can be used to identify species on a catalyst's surface. rsc.orgnumberanalytics.com Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the signal, enabling the detection of low-concentration surface intermediates during catalytic processes like electrochemical CO2 reduction. rsc.org

UV-Vis Spectroscopy: This method monitors changes in the electronic transitions of molecules and is often used to follow the fate of metal complexes during a reaction. researchgate.net

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the electronic state and local coordination environment of the platinum atoms. rsc.orgacs.org It can reveal changes in the oxidation state and the nature of the ligands bound to the platinum center during the catalytic cycle. acs.org

The combination of these techniques provides a more complete picture of a reaction mechanism. researchgate.net For example, a setup allowing for simultaneous ATR-IR, UV-Vis, and Raman measurements can overcome the limitations of any single method, providing comprehensive data on both the metal catalyst and the organic species involved. researchgate.net

Spectroscopic TechniqueInformation ProvidedTypical Application in PtCl₃ ResearchReference
In-Situ FTIR-ATRChanges in functional groups, concentrations of reactants/products.Monitoring ligand substitution, reaction kinetics, endpoint determination. mdpi.comfrontiersin.org
In-Situ RamanMolecular vibrations, catalyst surface species, especially in aqueous media.Identifying intermediates on Pt surfaces, studying catalyst structural changes. rsc.orgnumberanalytics.com
In-Situ XASOxidation state, coordination number, local atomic structure of Pt.Observing changes in the Pt-Cl bond and oxidation state during catalysis. rsc.orgacs.org
Combined Spectroscopy (IR, Raman, UV-Vis)Comprehensive, time-resolved data on all reaction components.Elucidating complex reaction pathways and catalyst deactivation mechanisms. researchgate.net

Integration of Theoretical and Experimental Methodologies for Comprehensive Mechanistic Understanding

A deep understanding of reaction mechanisms is best achieved by combining experimental observation with theoretical computation. This integrated approach allows researchers to rationalize experimental findings, predict the behavior of new systems, and guide the design of more efficient catalysts and materials. acs.orgresearchgate.net

Theoretical Methods , primarily based on Density Functional Theory (DFT), allow for the detailed study of reaction pathways. acs.orgresearchgate.net Researchers can calculate the geometries and energies of reactants, transition states, and products. This provides critical insights into reaction barriers and helps to determine the most likely mechanism. For instance, theoretical studies have been crucial in understanding the hydroformylation reaction catalyzed by cobalt complexes and the transmetalation step in gold/palladium cross-coupling reactions. acs.orgresearchgate.net Similar computational approaches are applied to platinum-catalyzed reactions to explore phenomena like allylic C-H activation, where calculations can predict activation energies. chinesechemsoc.org

Experimental Methods provide the real-world data to validate these theoretical models. Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about molecules in solution. rsc.org

X-ray Crystallography: Determines the precise three-dimensional structure of molecules in the solid state, offering definitive proof of molecular connectivity and stereochemistry. mdpi.comacs.org

Mass Spectrometry (MS): Used to identify the composition of complexes and reaction products. rsc.org

Future Prospects and Challenges in this compound Research in Catalysis and Materials Science

The ongoing research into this compound and its complexes points toward significant future potential, though notable challenges remain.

In Catalysis:

Prospects: The primary driver for platinum catalysis research is the development of more efficient, selective, and environmentally benign chemical processes. Platinum catalysts are crucial for automotive catalytic converters, which reduce harmful emissions, and are used in the synthesis of a wide range of valuable chemicals. mdpi.commarketresearchintellect.com A significant future direction is the use of platinum complexes in C-H activation, which allows for the direct functionalization of abundant hydrocarbons, potentially streamlining complex syntheses. chinesechemsoc.org Another promising area is the development of catalysts that use safe and abundant reagents, such as water, to replace hazardous ones like hydrogen peroxide in oxidation reactions. mining.com

Challenges: A major challenge is the high cost and low abundance of platinum, which drives research into minimizing its use, for example, through the development of highly active single-atom catalysts. acs.org Catalyst stability and deactivation remain persistent issues; understanding and preventing the processes that degrade catalytic performance over time is critical for industrial applications. acs.orgresearchgate.net Furthermore, developing catalysts that exhibit high performance for specific reactions, such as a platinum-only three-way catalyst for natural gas vehicles, remains a formidable challenge. researchgate.net

In Materials Science:

Prospects: Platinum-containing materials have diverse applications, from electronic components and sensors to medical devices. marketresearchintellect.commdpi.com The unique photophysical properties of certain platinum complexes make them promising candidates for next-generation OLEDs. mdpi.com The development of methods like Metal-Organic Chemical Vapor Deposition (MOCVD) allows for the creation of precise, thin films of platinum on various substrates, opening doors for new applications in electronics and functional coatings. mdpi.com

Challenges: A fundamental challenge in materials science is establishing clear relationships between a material's composition, its processing, its structure, and its ultimate properties. rsc.orgrsc.org For platinum-based materials, this includes controlling the precise structure and morphology of nanoparticles or thin films to achieve desired catalytic or electronic behavior. rsc.org The synthesis of precursors for techniques like MOCVD can be difficult and may result in low yields. mdpi.com Moreover, the automated extraction of reliable data from the vast body of scientific literature to accelerate materials discovery remains a significant hurdle for the entire field. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing platinum trichloride in laboratory settings?

  • Methodological Answer : this compound is typically synthesized via controlled chlorination of platinum metal or reduction of platinum(IV) precursors. A common approach involves reacting platinum sponge with chlorine gas at 250–300°C under anhydrous conditions . For lab-scale synthesis, ensure rigorous exclusion of moisture to prevent hydrolysis. Post-synthesis, characterize the product using X-ray diffraction (XRD) to confirm crystalline structure and inductively coupled plasma mass spectrometry (ICP-MS) to verify purity .
  • Table 1 : Comparison of Synthesis Methods

MethodConditionsYield (%)Purity (ICP-MS)Reference
Chlorination of Pt sponge250°C, Cl₂ flow, anhydrous85–90≥98%
Reduction of PtCl₄H₂ gas, 200°C, HCl catalyst75–8095–97%

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and diffraction techniques:

  • XRD : Resolves crystal structure and phase purity.
  • X-ray photoelectron spectroscopy (XPS) : Determines oxidation states of Pt and Cl.
  • Raman spectroscopy : Identifies vibrational modes linked to Pt-Cl bonding .
    • Always calibrate instruments with standard references (e.g., Pt foil for XPS) and cross-validate data with computational models (DFT) .

Q. What are the key factors influencing this compound’s stability in aqueous vs. non-aqueous environments?

  • Methodological Answer : Stability is highly dependent on pH and solvent polarity. In aqueous solutions, hydrolysis occurs rapidly above pH 3, forming chloroplatinic acid (H₂PtCl₆). In non-polar solvents (e.g., dichloromethane), stability improves, but trace moisture must be controlled via molecular sieves . Monitor decomposition via UV-Vis spectroscopy at 320 nm (characteristic absorbance for PtCl₃) .

Q. How should this compound be handled and stored to prevent degradation?

  • Methodological Answer : Store in sealed, argon-filled ampoules at –20°C to minimize oxidation. Handle in gloveboxes with <0.1 ppm O₂/H₂O. Degradation is indicated by color change (dark brown → yellow); validate stability quarterly via thermogravimetric analysis (TGA) .

Q. What role does this compound play in catalytic applications, such as hydrogenation or oxidation reactions?

  • Methodological Answer : PtCl₃ acts as a precursor for heterogeneous catalysts. For hydrogenation, reduce PtCl₃ with H₂ on a support (e.g., Al₂O₃) and test activity using cyclohexene as a model substrate. Compare turnover frequencies (TOF) across batches to assess reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies often arise from varying experimental conditions (e.g., heating rates, atmosphere). Replicate studies using controlled TGA/DSC under inert gas (N₂/Ar) and compare with literature. For example, some studies report decomposition at 180°C , while others note stability up to 220°C . Use in situ XRD to track phase changes during heating .

Q. What strategies optimize this compound synthesis for high-purity, single-phase yields?

  • Methodological Answer : Employ gradient chlorination: Start at 200°C with slow Cl₂ flow, increasing to 300°C over 12 hours. Use mass spectrometry to monitor Cl₂ uptake and terminate the reaction when PtCl₃ stoichiometry is achieved. Post-synthesis, purify via sublimation at 150°C under vacuum .

Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in novel ligand environments?

  • Methodological Answer : Model ligand exchange reactions using software like Gaussian or VASP. Calculate binding energies for ligands (e.g., NH₃, CO) and compare with experimental data from IR spectroscopy. Validate predictions by synthesizing PtCl₃-adducts and analyzing their stability .

Q. What experimental designs mitigate challenges in studying this compound’s decomposition kinetics?

  • Methodological Answer : Use stopped-flow techniques to monitor rapid hydrolysis in aqueous buffers. For gas-phase decomposition, employ time-resolved mass spectrometry coupled with a tubular reactor. Ensure temperature gradients are minimized using calibrated furnaces .

Q. How do ligand steric effects influence this compound’s catalytic activity in cross-coupling reactions?

  • Methodological Answer : Synthesize PtCl₃ complexes with bulky ligands (e.g., PPh₃) and compare their catalytic efficiency in Suzuki-Miyaura reactions. Use kinetic studies (e.g., initial rate method) and X-ray absorption spectroscopy (XAS) to correlate ligand structure with activity .

Data Contradiction Analysis

  • Example : Conflicting reports on PtCl₃’s solubility in ethanol.
    • Resolution : Test solubility under controlled conditions (dry vs. humid ethanol). Use ICP-MS to quantify dissolved Pt and NMR to detect solvolysis byproducts. Differences may stem from trace water content in solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.